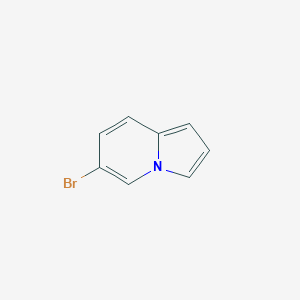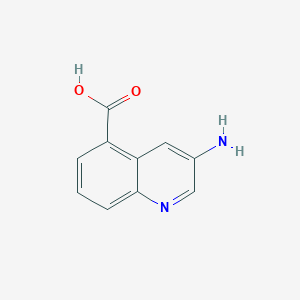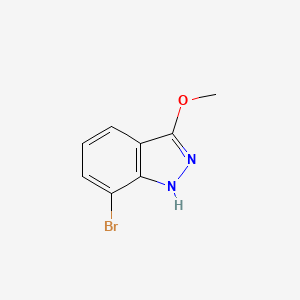
2-Bromo-3-(bromomethyl)-6-methylpyridine
Übersicht
Beschreibung
“2-Bromo-3-(bromomethyl)-6-methylpyridine” is a brominated derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecule consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromine atom at the 2-position, a bromomethyl group at the 3-position, and a methyl group at the 6-position .Chemical Reactions Analysis
As a brominated compound, “this compound” would be expected to undergo reactions typical of alkyl halides. These could include nucleophilic substitution or elimination reactions .Wissenschaftliche Forschungsanwendungen
Ligand Synthesis and Complexation
2-Bromo-3-(bromomethyl)-6-methylpyridine is a pivotal building block in the synthesis of various ligands. Charbonnière et al. (2001) described its use in creating mono-, bis-, and tris-tridentate ligands, particularly suited for complexing with lanthanide(III) cations, starting from 5′-methyl-6-bromo-2,2′-bipyridine (Charbonnière, Weibel, & Ziessel, 2001). This showcases its role in developing multifunctional ligands for potential applications in coordination chemistry.
Synthesis of Polydendate Ligands
Charbonnière et al. (2002) also explored the synthesis of flexible polydendate ligands bearing 5′-Substituted-6-carboxylic-2,2′-bipyridine subunits, using 6-bromo-5'-bromomethyl-2,2'-bipyridine. This demonstrated the compound's versatility in preparing multifunctionalized bipyridine ligands (Charbonnière, Weibel, & Ziessel, 2002).
Pharmaceutical and Chemical Intermediates
Xu Liang (2010) highlighted the use of derivatives of this compound, such as 2-Amino-6-bromopyridine, as important intermediates in pharmaceutical and chemical industries. This synthesis used 2-amino-6-methylpyridine, demonstrating the compound's relevance in creating valuable intermediates (Xu Liang, 2010).
Schiff Base Compound Synthesis
Wang et al. (2008) synthesized a Schiff base compound involving 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, illustrating the use of bromo and methyl substituted pyridines in creating compounds with potential antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
Novel Pyridine Derivatives
Ahmad et al. (2017) focused on synthesizing novel pyridine-based derivatives via Suzuki cross-coupling reactions. They used 5-bromo-2-methylpyridin-3-amine as a starting material, leading to derivatives with potential biological activities, showcasing the compound's role in creating new bioactive molecules (Ahmad et al., 2017).
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-(bromomethyl)-6-methylpyridine . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with biological targets. Additionally, its stability could be influenced by light, heat, and other environmental conditions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-3-(bromomethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISNTVRKJPPFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)


![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)

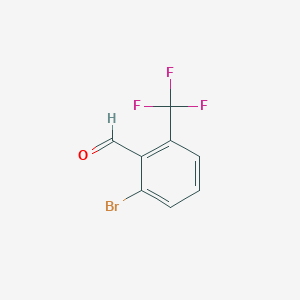
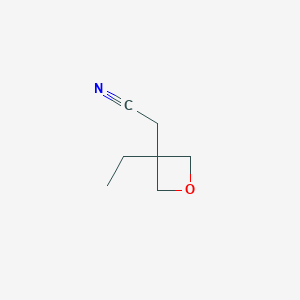
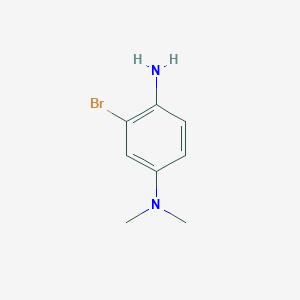
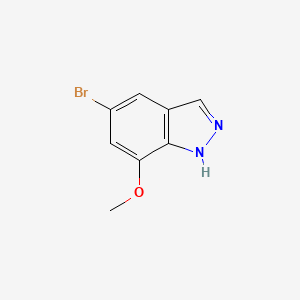
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)
![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)
